molecular formula C5H10O3 B14712198 Propaneperoxoic acid, 2,2-dimethyl- CAS No. 14909-78-5

Propaneperoxoic acid, 2,2-dimethyl-

Cat. No.: B14712198
CAS No.: 14909-78-5
M. Wt: 118.13 g/mol
InChI Key: YVAACGXAZGGQSM-UHFFFAOYSA-N
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Description

Propaneperoxoic acid, 2,2-dimethyl-, also known as 2,2-dimethylpropaneperoxoic acid, is a chemical compound with the molecular formula C5H10O3. It is a peroxy acid, which means it contains a peroxide group (-O-O-) attached to a carboxylic acid group. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propaneperoxoic acid, 2,2-dimethyl-, can be synthesized through the reaction of pivalic acid (2,2-dimethylpropanoic acid) with hydrogen peroxide in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds as follows:

C5H10O2+H2O2C5H10O3+H2O\text{C}_5\text{H}_{10}\text{O}_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_5\text{H}_{10}\text{O}_3 + \text{H}_2\text{O} C5​H10​O2​+H2​O2​→C5​H10​O3​+H2​O

The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxy acid.

Industrial Production Methods

In industrial settings, the production of propaneperoxoic acid, 2,2-dimethyl-, involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors and separation units to isolate and purify the product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Propaneperoxoic acid, 2,2-dimethyl-, undergoes various chemical reactions, including:

    Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic compounds.

    Reduction: It can be reduced to pivalic acid under specific conditions.

    Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include organic substrates such as alcohols, ketones, and alkenes. The reaction conditions typically involve mild temperatures and the presence of a catalyst.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.

    Substitution: Various nucleophiles can be used to replace the peroxide group, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: The major products include oxidized organic compounds such as aldehydes, ketones, and carboxylic acids.

    Reduction: The primary product is pivalic acid.

    Substitution: The products depend on the nucleophile used and can include a wide range of substituted organic compounds.

Scientific Research Applications

Propaneperoxoic acid, 2,2-dimethyl-, has several scientific research applications, including:

    Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is used in biochemical studies to investigate oxidative stress and the effects of peroxides on biological systems.

    Medicine: It is studied for its potential use in drug development and as a therapeutic agent in certain medical conditions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propaneperoxoic acid, 2,2-dimethyl-, involves the transfer of oxygen atoms from the peroxide group to the substrate. This process generates reactive oxygen species (ROS) that can oxidize various organic compounds. The molecular targets and pathways involved include:

    Oxidation of organic substrates: The peroxide group transfers oxygen atoms to the substrate, leading to the formation of oxidized products.

    Generation of ROS: The compound generates ROS, which can further react with other molecules and induce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Peracetic acid: Another peroxy acid with similar oxidizing properties.

    Methyl ethyl ketone peroxide: A peroxide compound used as a polymerization initiator.

    Benzoyl peroxide: A peroxide used in acne treatment and as a polymerization initiator.

Uniqueness

Propaneperoxoic acid, 2,2-dimethyl-, is unique due to its specific structure and reactivity. It has a higher stability compared to some other peroxy acids, making it suitable for various industrial applications. Its strong oxidizing properties and ability to generate ROS make it valuable in both research and industrial settings.

Properties

CAS No.

14909-78-5

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

2,2-dimethylpropaneperoxoic acid

InChI

InChI=1S/C5H10O3/c1-5(2,3)4(6)8-7/h7H,1-3H3

InChI Key

YVAACGXAZGGQSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OO

Origin of Product

United States

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